molecular formula C7H5F3N2O2 B14849262 2-Hydroxy-4-(trifluoromethyl)nicotinamide

2-Hydroxy-4-(trifluoromethyl)nicotinamide

Cat. No.: B14849262
M. Wt: 206.12 g/mol
InChI Key: BFZKCVMEJHFZFR-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinamide typically involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . This reaction yields an intermediate, which undergoes cyclization and subsequent hydrolysis to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-Hydroxy-4-(trifluoromethyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . This can lead to alterations in cellular pathways, influencing processes such as DNA repair, energy metabolism, and signal transduction.

Comparison with Similar Compounds

  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 2-Hydroxy-6-(trifluoromethyl)nicotinamide

Comparison: 2-Hydroxy-4-(trifluoromethyl)nicotinamide is unique due to its specific trifluoromethyl substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-6(14)4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14)

InChI Key

BFZKCVMEJHFZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)C(=O)N

Origin of Product

United States

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